molecular formula C5H4BrClO2S2 B2610674 (2-Bromothiophen-3-yl)methanesulfonyl chloride CAS No. 1935091-96-5

(2-Bromothiophen-3-yl)methanesulfonyl chloride

Cat. No.: B2610674
CAS No.: 1935091-96-5
M. Wt: 275.56
InChI Key: DDCQITRALDHZGS-UHFFFAOYSA-N
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Description

(2-Bromothiophen-3-yl)methanesulfonyl chloride is an organosulfur compound with the molecular formula C5H4BrClO2S2. It is characterized by the presence of a bromine atom attached to a thiophene ring, which is further substituted with a methanesulfonyl chloride group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromothiophen-3-yl)methanesulfonyl chloride typically involves the bromination of thiophene followed by sulfonylation. One common method includes the bromination of thiophene to form 2-bromothiophene, which is then reacted with methanesulfonyl chloride in the presence of a base such as pyridine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(2-Bromothiophen-3-yl)methanesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (2-Bromothiophen-3-yl)methanesulfonyl chloride involves its reactivity towards nucleophiles and its ability to participate in coupling reactions. The methanesulfonyl chloride group acts as an electrophile, facilitating nucleophilic attack and subsequent substitution. In coupling reactions, the bromine atom serves as a leaving group, allowing the formation of new carbon-carbon bonds .

Comparison with Similar Compounds

Similar Compounds

  • (2-Chlorothiophen-3-yl)methanesulfonyl chloride
  • (2-Iodothiophen-3-yl)methanesulfonyl chloride
  • (2-Fluorothiophen-3-yl)methanesulfonyl chloride

Uniqueness

(2-Bromothiophen-3-yl)methanesulfonyl chloride is unique due to the presence of the bromine atom, which provides distinct reactivity compared to other halogenated analogs. The bromine atom’s size and electron-withdrawing properties influence the compound’s reactivity and the types of reactions it can undergo .

Properties

IUPAC Name

(2-bromothiophen-3-yl)methanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrClO2S2/c6-5-4(1-2-10-5)3-11(7,8)9/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDCQITRALDHZGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1CS(=O)(=O)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrClO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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